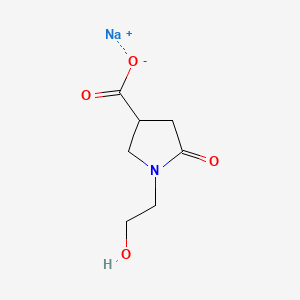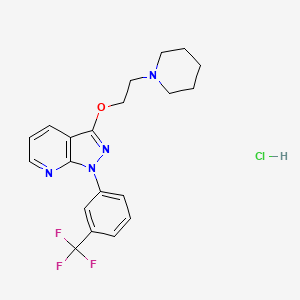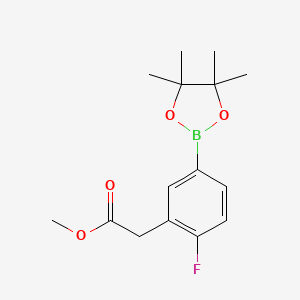![molecular formula C26H24F6NOP B12299638 N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is a complex organic compound with the molecular formula C26H24F6NOP and a molecular weight of 511.44 g/mol . This compound is characterized by the presence of a diphenylphosphino group, a trifluoromethyl-substituted benzamide, and a chiral center at the 1-position of the propyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Diphenylphosphino Intermediate: This step involves the reaction of diphenylphosphine with a suitable alkylating agent to form the diphenylphosphino intermediate.
Introduction of the Chiral Center: The chiral center is introduced by reacting the diphenylphosphino intermediate with a chiral auxiliary or chiral catalyst.
Coupling with Benzamide: The final step involves coupling the chiral diphenylphosphino intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the context of cancer research.
Mécanisme D'action
The mechanism of action of N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The diphenylphosphino group may interact with metal ions, while the benzamide moiety could interact with protein targets.
Pathways Involved: Potential involvement in oxidative stress pathways and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-dimethylbenzamide
- N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-dichlorobenzamide
Uniqueness
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets .
Propriétés
Formule moléculaire |
C26H24F6NOP |
|---|---|
Poids moléculaire |
511.4 g/mol |
Nom IUPAC |
N-(1-diphenylphosphanyl-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H24F6NOP/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)33-24(34)18-13-19(25(27,28)29)15-20(14-18)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H,33,34) |
Clé InChI |
RSAIHHAVGAAKFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B12299561.png)
![(3aS,3bS,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B12299569.png)


![N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride](/img/structure/B12299587.png)

![5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12299595.png)


![[11-(3,4,5-Trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol](/img/structure/B12299616.png)
![2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12299620.png)


![4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate](/img/structure/B12299644.png)
